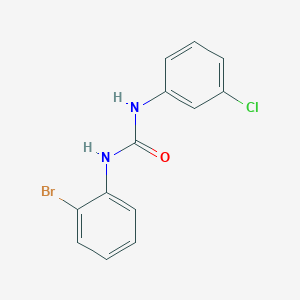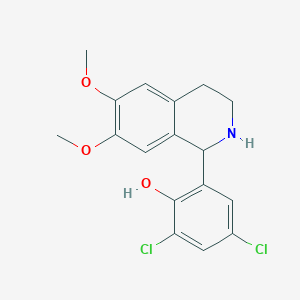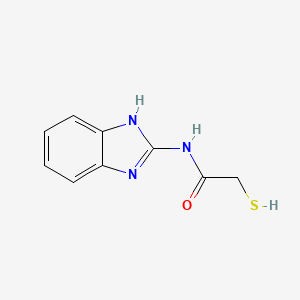![molecular formula C15H14Cl2N6S3 B3824218 2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide]](/img/structure/B3824218.png)
2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide]
Descripción general
Descripción
2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide], also known as TCH, is a chemical compound that has been widely studied for its potential applications in scientific research. TCH has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide] is not fully understood, but studies suggest that it may act by inducing apoptosis, or programmed cell death, in cancer cells. 2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide] has also been found to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects
2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide] has been found to exhibit various biochemical and physiological effects. Studies have shown that 2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide] can induce oxidative stress in cancer cells, leading to cell death. 2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide] has also been found to inhibit the growth of new blood vessels, which is important for the growth and spread of cancer cells. In addition, 2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide] has been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide] in laboratory experiments is its potent antitumor activity. 2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide] has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for use in cancer research. However, 2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide] also has some limitations. It is highly toxic and can cause damage to normal cells, which may limit its use in certain experiments. In addition, 2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide] is not very soluble in water, which may make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide]. One area of interest is the development of new formulations of 2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide] that are less toxic and more soluble in water. Another area of interest is the study of the mechanism of action of 2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide], which may provide insights into its potential use in the treatment of cancer and other diseases. Finally, further research is needed to explore the potential applications of 2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide] in the development of new antimicrobial agents.
Aplicaciones Científicas De Investigación
2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide] has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as an antitumor agent. Studies have shown that 2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide] exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide] has also been found to have antifungal and antibacterial properties, making it a potential candidate for use in the development of new antimicrobial agents.
Propiedades
IUPAC Name |
1,3-bis[(4-chlorophenyl)carbamothioylamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6S3/c16-9-1-5-11(6-2-9)18-13(24)20-22-15(26)23-21-14(25)19-12-7-3-10(17)4-8-12/h1-8H,(H2,18,20,24)(H2,19,21,25)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCQBRAXTJESRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=S)NNC(=S)NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[(4-chlorophenyl)carbamothioylamino]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B3824151.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]nicotinamide](/img/structure/B3824158.png)

![2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B3824174.png)
![2-chloro-N-({[4-(2-furyl)-6-methoxy-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide](/img/structure/B3824183.png)
![4,6-bis{2-[4-(diethylamino)phenyl]vinyl}-2-pyrimidinamine](/img/structure/B3824185.png)
![ethyl hydrogen [2-(butylamino)ethyl]phosphonate](/img/structure/B3824189.png)
![ethyl hydrogen [2-(benzylamino)ethyl]phosphonate](/img/structure/B3824192.png)

![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide](/img/structure/B3824197.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B3824207.png)
